4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid
Overview
Description
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid is a chemical compound that has garnered interest in various fields such as organic synthesis, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a boronic acid group and a sulfonamide group attached to a phenyl ring. The presence of these functional groups makes it a versatile reagent in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boronate affinity materials for the selective enrichment of cis-diol-containing molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid involves its interaction with various molecular targets and pathways . The boronic acid group can form reversible covalent bonds with cis-diol-containing molecules, making it useful in affinity-based applications. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or modulating protein function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the sulfonamide group, making it less versatile in certain applications.
4-(N-Phenylsulfamoyl)phenylboronic acid: Similar structure but without the chlorine and methyl groups, which may affect its reactivity and specificity.
3-Chloro-4-methylphenylboronic acid: Lacks the sulfonamide group, limiting its use in biological applications.
Uniqueness
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid is unique due to the presence of both boronic acid and sulfonamide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO4S/c1-9-12(15)3-2-4-13(9)16-21(19,20)11-7-5-10(6-8-11)14(17)18/h2-8,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPORGPEQYCOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657317 | |
Record name | {4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-10-3 | |
Record name | B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957066-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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